molecular formula C19H22FN5O2 B2421006 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide CAS No. 946204-33-7

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide

Cat. No. B2421006
CAS RN: 946204-33-7
M. Wt: 371.416
InChI Key: AUIRVJCATNOYLC-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactivity

  • Pyrazolo[3,4-d]pyrimidines and Analogues: The chemical properties and reactivity of compounds like 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide have been explored in various studies. For instance, compounds like 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-thione exhibit reactivity with alkyl halides, leading to the formation of corresponding thioethers. Such reactions are significant for understanding the chemical behavior of these compounds (Brown, Danckwerts, Grigg, & Iwai, 1979).

Biological Applications

  • Antioxidant and Anti-Breast Cancer Properties

    Research has shown that certain pyrazoles, closely related to the compound , demonstrate significant antioxidant and anti-breast cancer properties. This suggests potential therapeutic applications in treating breast cancer and inflammation-related diseases (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

  • Anti-inflammatory Activity

    Studies have also revealed that derivatives of N-(3-chloro-4-fluorophenyl) acetamide, closely related to the compound of interest, show significant anti-inflammatory activities. This indicates potential uses in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

  • Antimicrobial Activity

    Some pyrazole derivatives exhibit antimicrobial activities, suggesting their use in developing new antimicrobial agents. This is critical in the context of increasing antibiotic resistance (Bondock, Rabie, Etman, & Fadda, 2008).

  • Anti-Lung Cancer Activity

    Fluoro-substituted compounds, similar to the chemical in focus, have been found to possess anti-lung cancer activity, highlighting their potential in cancer treatment (Hammam, El-Salam, Mohamed, & Hafez, 2005).

  • Anticonvulsant Activity

    Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, structurally related to 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide, indicates potential anticonvulsant activity. This opens avenues for their use in treating epilepsy (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).

Mechanism of Action

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. RIPK1 plays a crucial role in the regulation of necroptosis and inflammation, making it an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with high affinity, thereby blocking its kinase activity . This inhibition prevents the downstream signaling events that lead to necroptosis .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This pathway involves a series of protein-protein interactions and phosphorylation events that lead to the activation of mixed lineage kinase domain-like pseudokinase (MLKL), which forms pores in the cell membrane, leading to cell death . By inhibiting RIPK1, the compound prevents the activation of MLKL, thereby blocking necroptosis .

Pharmacokinetics

The compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also displayed oral bioavailability of 59.55% , suggesting that it is well-absorbed and can reach its target sites in the body effectively.

Result of Action

The compound effectively blocks tumor necrosis factor-alpha (TNFα)-induced necroptosis in both human and murine cells . It also inhibits TNFα, Smac mimetic, and zVAD-fmk (TSZ)-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway . In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .

properties

IUPAC Name

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-4-9-21-16(26)11-24-19(27)18-15(17(23-24)12(2)3)10-22-25(18)14-7-5-13(20)6-8-14/h5-8,10,12H,4,9,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIRVJCATNOYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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